3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
CAS No.: 2549010-60-6
Cat. No.: VC11812070
Molecular Formula: C13H17N5S
Molecular Weight: 275.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549010-60-6 |
|---|---|
| Molecular Formula | C13H17N5S |
| Molecular Weight | 275.38 g/mol |
| IUPAC Name | 3-cyclopropyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C13H17N5S/c1-9-4-14-18(5-9)8-10-6-17(7-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3 |
| Standard InChI Key | PYGGXIOHIFBPAJ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4 |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4 |
Introduction
The compound 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic chemical structure that combines a thiadiazole ring with azetidine and pyrazole functionalities. This structural framework is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's synthesis and characterization are critical for exploring its pharmacological potential.
Structural Features and Importance
The compound features:
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A cyclopropyl group, which enhances lipophilicity and metabolic stability.
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A 1,2,4-thiadiazole core, known for its bioactivity across various therapeutic areas.
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An azetidine moiety, often associated with antimicrobial and enzyme inhibitory properties.
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A pyrazole ring, a common pharmacophore in anti-inflammatory and anticancer agents.
These features suggest that the compound may exhibit diverse bioactivities, making it a candidate for further pharmacological evaluation.
Synthesis of the Compound
The synthesis of 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves:
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Preparation of intermediates:
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The pyrazole derivative is synthesized using hydrazine hydrate and methyl ketones.
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The azetidine moiety is introduced via alkylation or cyclization reactions.
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Formation of the thiadiazole ring:
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Reaction of thiosemicarbazide with carbon disulfide in the presence of base forms the thiadiazole nucleus.
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Final coupling reaction:
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The azetidine and pyrazole intermediates are coupled with the thiadiazole core under controlled conditions.
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Characterization Techniques
The compound's structure is confirmed using advanced analytical methods:
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Nuclear Magnetic Resonance (NMR): Provides information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like thiadiazole or pyrazole.
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X-ray Crystallography: Offers detailed three-dimensional structural insights.
Anti-inflammatory Potential
Thiadiazole derivatives are reported to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation pathways. Molecular docking studies suggest that this compound could act as a potential LOX inhibitor .
Antimicrobial Activity
The azetidine and thiadiazole rings are known to disrupt bacterial cell walls or inhibit essential enzymes in pathogens . Testing against Gram-positive and Gram-negative bacteria would be essential.
Future Directions
Further research on this compound should focus on:
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In vitro bioassays: To confirm predicted activities against inflammatory enzymes or cancer cell lines.
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Structure-activity relationship (SAR) studies: To optimize its pharmacological properties.
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Toxicological evaluations: To assess safety profiles in preclinical models.
This comprehensive approach will help determine whether the compound can progress into drug development pipelines for therapeutic applications.
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